Carboxymethyl stearate
Overview
Description
Carboxymethyl stearate is an ester derivative of stearic acid, where the carboxymethyl group is attached to the stearic acid backbone. This compound is known for its surfactant properties, making it useful in various industrial applications, including cosmetics, pharmaceuticals, and food products.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carboxymethyl stearate can be synthesized through the esterification of stearic acid with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction typically occurs in a solvent system like tetrahydrofuran-water at elevated temperatures (around 50°C) to achieve optimal yields .
Industrial Production Methods
In industrial settings, this compound is produced by reacting stearic acid with sodium monochloroacetate in an alcohol-water-NaOH system. This method ensures high purity and yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Carboxymethyl stearate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxymethyl stearic acid.
Reduction: Reduction reactions can convert it back to stearic acid.
Substitution: The carboxymethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Carboxymethyl stearic acid.
Reduction: Stearic acid.
Substitution: Various substituted stearates depending on the reagent used.
Scientific Research Applications
Carboxymethyl stearate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological buffers and as a stabilizing agent for proteins and enzymes.
Medicine: Utilized in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Widely used in cosmetics for its emulsifying properties, in food products as a thickening agent, and in pharmaceuticals as a stabilizer
Mechanism of Action
Carboxymethyl stearate exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for the formation of stable emulsions. The carboxymethyl group interacts with water molecules, while the stearate backbone interacts with hydrophobic substances, facilitating the mixing of otherwise immiscible compounds .
Comparison with Similar Compounds
Similar Compounds
Carboxymethyl cellulose: Another carboxymethyl derivative, but derived from cellulose.
Sodium stearate: A simple salt of stearic acid, used primarily in soaps and detergents.
Stearic acid: The parent compound, used in a wide range of applications from cosmetics to food additives.
Uniqueness
Carboxymethyl stearate is unique due to its combination of hydrophilic and hydrophobic properties, making it an excellent emulsifier and stabilizer. Its ability to form stable emulsions is superior to many other surfactants, making it highly valuable in various industrial applications .
Biological Activity
Carboxymethyl stearate (CMS) is a derivative of stearic acid, modified to enhance its solubility and functionality in various biological applications. This article examines the biological activity of CMS, focusing on its effects on cellular processes, potential therapeutic applications, and its role in cosmetic formulations.
Chemical Structure and Properties
This compound is synthesized by the carboxymethylation of stearic acid, which introduces carboxymethyl groups into the fatty acid chain. This modification enhances its water solubility and bioactivity. The molecular structure can be represented as follows:
The presence of the carboxymethyl group not only improves solubility but also influences its interaction with biological membranes and proteins.
1. Cellular Effects
Research indicates that this compound exhibits significant biological activity in various cellular systems:
- Cytotoxicity : Studies have shown that CMS does not exhibit cytotoxic effects on human skin cells (HaCat) or dermal fibroblasts (HDFa) at concentrations up to 10 mg/mL. In fact, it promotes pro-collagen I α I production by up to 228% relative to basal levels, indicating a potential role in skin regeneration and anti-aging formulations .
- Inflammatory Response Modulation : CMS has been observed to modulate inflammatory cytokine production. Specifically, it decreases IL-8 production while increasing IL-6 levels significantly, suggesting its potential as an anti-inflammatory agent .
2. Therapeutic Applications
This compound has shown promise in various therapeutic contexts:
- Wound Healing : Its ability to enhance collagen production suggests that CMS could be beneficial in wound healing applications. Collagen is crucial for tissue repair and regeneration, making CMS a candidate for topical formulations aimed at improving skin health.
- Anti-inflammatory Properties : The modulation of cytokine levels positions CMS as a potential therapeutic agent for conditions characterized by inflammation, such as dermatitis or other skin disorders .
Case Study 1: Skin Cell Response
In a controlled study, the effects of CMS on skin fibroblasts were assessed. The results indicated that treatment with CMS led to a significant increase in collagen synthesis and a reduction in inflammatory markers, supporting its use in cosmetic formulations aimed at improving skin elasticity and reducing signs of aging .
Case Study 2: Gastrointestinal Health
Another study explored the effects of sodium carboxymethyl starch (CMS's sodium salt form) on gastrointestinal motility. It was found that CMS increased fecal granule counts and improved intestinal propulsion rates in constipated mice, showcasing its potential as a dietary supplement for digestive health .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other similar compounds:
Compound | Cytotoxicity | Collagen Production | Anti-inflammatory Effects |
---|---|---|---|
This compound | Non-toxic | ↑ 228% | ↓ IL-8, ↑ IL-6 |
Sodium Carboxymethyl Starch | Low | N/A | Moderate |
Stearic Acid | Moderate | N/A | None |
Properties
IUPAC Name |
2-octadecanoyloxyacetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)24-18-19(21)22/h2-18H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLBIEAKJSRKOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10973271 | |
Record name | (Octadecanoyloxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10973271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5767-84-0, 59829-80-0 | |
Record name | Carboxymethyl octadecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5767-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carboxymethyl stearate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005767840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl stearate, monocarboxy derivative | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059829800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Octadecanoyloxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10973271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carboxymethyl stearate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.812 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methyl stearate, monocarboxy derivative | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.295 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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